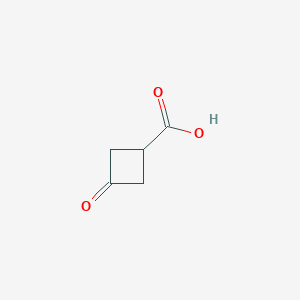

3-Oxocyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOFRJPUPTEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406767 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-23-1 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Oxocyclobutanecarboxylic Acid

This guide provides a comprehensive overview of the discovery and initial synthesis of this compound, a pivotal building block in medicinal chemistry and organic synthesis. Its unique strained-ring structure offers a valuable scaffold for the development of novel therapeutics. This document details the seminal synthetic routes, providing experimental protocols and quantitative data to support further research and development.

Discovery and First Synthesis

The first documented synthesis of this compound appears to have emerged from the work of V. A. Men'shchikov and colleagues in the early 2000s. The initial strategy centered on the construction of a functionalized cyclobutane ring, which could then be converted to the target keto-acid. This pioneering route involved a two-step process starting with the [2+2] cycloaddition of propadiene (allene) and acrylonitrile to yield 3-methylenecyclobutanecarbonitrile. This intermediate was then subjected to oxidative cleavage of the exocyclic double bond to afford this compound.

This discovery was significant as it provided a viable pathway to a versatile four-membered ring structure, opening avenues for its use in drug discovery. The presence of both a ketone and a carboxylic acid functional group on a strained cyclobutane ring presented a unique combination of reactivity and conformational rigidity, making it an attractive scaffold for medicinal chemists.

Logical Workflow of the First Synthesis

Experimental Protocols of Key Synthetic Routes

While the original publication by Men'shchikov provides the foundational context, subsequent research has led to the development of several alternative and often more practical synthetic methods. Below are detailed protocols for two prominent approaches.

Synthesis via Malonate Alkylation and Subsequent Hydrolysis

This widely cited method involves the construction of the cyclobutane ring through the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This initial step involves the reaction of diisopropyl malonate with a protected dihaloalkane.

Experimental Workflow: Malonate Alkylation

Protocol: In a suitable reaction vessel, N,N-dimethylformamide (DMF) and potassium tert-butoxide are combined and cooled to -5°C with stirring under an ice bath.[1][2][3] A solution of diisopropyl malonate in DMF is then added dropwise over a period of 3 hours.[1][2][3] Following the addition, the reaction mixture is warmed to 20°C and stirred for 1 hour. 2,2-dimethoxy-1,3-dibromopropane is then added, and the mixture is heated to 140°C for 4 days.[1][2] After the reaction is complete, half of the DMF is removed by distillation. The mixture is cooled to 15°C, and water is added. The product is extracted with n-heptane, and the combined organic layers are dried and concentrated under reduced pressure to yield the product.[1][2]

Step 2: Hydrolysis to this compound

The second step involves the hydrolysis of the ester and ketal protecting groups, followed by decarboxylation.

Protocol: The product from the previous step is added to a flask with water and concentrated hydrochloric acid.[1][2] The mixture is heated to 75-80°C for 30-32 hours, and then the temperature is increased to 102-106°C for 120 hours.[2] Two-thirds of the solvent is then boiled off, and the remaining solution is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated to give the crude product. Recrystallization from dichloromethane and n-heptane yields the final product, this compound.[1][2]

| Parameter | Value | Reference |

| Step 1: Alkylation | ||

| Diisopropyl Malonate | 678 g | [2] |

| Potassium tert-butoxide | 424 g | [2] |

| 2,2-dimethoxy-1,3-dibromopropane | 472 g | [2] |

| DMF | 2.2 kg + 1.0 L | [2] |

| Reaction Temperature | -5°C to 140°C | [1][2] |

| Reaction Time | 4 days | [1][2] |

| Yield of Product A | 400 g | [2] |

| Step 2: Hydrolysis | ||

| Product A | 250 g | [2] |

| Water | 350 g | [2] |

| Concentrated HCl | 460 g | [2] |

| Reaction Temperature | 75-80°C then 102-106°C | [2] |

| Reaction Time | 30h then 120h | [2] |

| Final Product Yield | 40 g | [2] |

Synthesis from Acetone, Bromine, and Malononitrile

This alternative route avoids some of the harsh conditions of the malonate alkylation method.[4]

Step 1: Synthesis of 1,3-dibromoacetone

Protocol: Acetone and bromine are reacted in ethanol at room temperature for 10-16 hours. The ethanol, excess acetone, and generated hydrogen bromide are removed by distillation to yield 1,3-dibromoacetone.[4]

Step 2: Synthesis of 3,3-dicyanocyclobutanone

Protocol: This step involves a cyclization reaction between 1,3-dibromoacetone and malononitrile.

Step 3: Hydrolysis to this compound

Protocol: 3,3-dicyanocyclobutanone is suspended in 6M aqueous hydrochloric acid and refluxed for 24 hours at 70-90°C. After the reaction, the mixture is evaporated to dryness. Toluene and water are added for washing, and the organic layer is dried and concentrated to give the crude product. Recrystallization from methyl tert-butyl ether yields pure this compound.[4]

| Parameter | Value | Reference |

| Step 3: Hydrolysis | ||

| 3,3-dicyanocyclobutanone | 97.1 g (0.5 mol) | [4] |

| 6M Hydrochloric Acid | 420 mL | [4] |

| Reaction Temperature | 70°C | [4] |

| Reaction Time | 24 hours | [4] |

| Final Product Yield | 52.5 g (92%) | [4] |

Conclusion

The discovery and initial synthesis of this compound marked a significant advancement in the accessibility of functionalized cyclobutane scaffolds. While the pioneering work of Men'shchikov and colleagues laid the groundwork, subsequent methodological developments have provided more efficient and scalable routes to this valuable building block. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the continued exploration and application of this important molecule.

References

- 1. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105037130A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Oxocyclobutanecarboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Oxocyclobutanecarboxylic Acid

Introduction

This compound (CAS No. 23761-23-1) is a versatile organic compound that has garnered significant attention within the scientific community.[1] It is a white to off-white solid characterized by a four-membered cyclobutane ring containing both a ketone and a carboxylic acid functional group.[1][2][3] This unique structure imparts a high degree of reactivity, making it a valuable intermediate and building block in organic synthesis.[1][4] Its primary applications are in the pharmaceutical industry, where it serves as a key component in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1][5] Notably, it is used in the development of JAK inhibitors, CETP inhibitors, anticancer drugs, and treatments for autoimmune chronic inflammatory diseases.[1][5][6]

Physicochemical Properties

The are crucial for its application in chemical synthesis and drug development. These properties have been determined through various experimental and computational methods.

Quantitative Data Summary

A summary of the key quantitative physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₃ | [2][7][8] |

| Molecular Weight | 114.10 g/mol | [1][2][7][9] |

| Melting Point | 68.0 to 72.0 °C | [10] |

| 69-70 °C | [1][2][3][11] | |

| Boiling Point | 296 °C | [2][11][12] |

| Density | 1.431 g/cm³ | [2][11][12] |

| pKa | 4.35 ± 0.20 (Predicted) | [2][4][11] |

| Water Solubility | Slightly soluble | [2][5][6][11][13] |

| Appearance | Off-white/White solid/crystal | [1][2][5][10] |

| Flash Point | 147 °C | [2][11][12] |

| Refractive Index | 1.531 | [2][12] |

| Vapor Pressure | 0.000345 mmHg at 25°C | [2][12] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [2][5][11] |

Experimental Protocols & Methodologies

Detailed experimental procedures are fundamental for the synthesis and characterization of this compound.

Synthesis of this compound

Several synthetic routes have been reported. One common, multi-step method involves the use of acetone, bromine, and malononitrile as starting materials.[1][5][14]

Example Protocol: Two-Step Synthesis from Diisopropyl Malonate [15][16][17]

-

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

-

Add N,N-dimethyl formamide (DMF) and potassium tert-butoxide to a reaction flask and cool in an ice bath to -5°C.[15]

-

Slowly add a solution of diisopropyl malonate in DMF to the flask over 3 hours.[15][17]

-

After the addition is complete, warm the mixture to 20°C and stir for 1 hour.[15]

-

Add 2,2-dimethoxy-1,3-dibromopropane and stir for another hour.[15]

-

Heat the reaction mixture to 130-140°C and maintain for 85 hours to 4 days.[15][17]

-

After the reaction, cool the mixture and evaporate most of the DMF.[15]

-

Add water and extract the product multiple times with n-heptane.[15][16]

-

Dry the combined organic phases and obtain the intermediate product via reduced pressure distillation.[15][16]

-

-

Step 2: Hydrolysis to this compound

-

Add the product from Step 1 to a reactor with water and concentrated hydrochloric acid.[15][17]

-

Heat the mixture to 75-80°C and maintain for approximately 32 hours, then increase the temperature to 102-106°C and hold for 120 hours.[15][17]

-

Extract the resulting solution with a solvent like ether or dichloromethane.[5][15]

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[5][15]

-

The final product, this compound, can be further purified by recrystallization.[14][15]

-

Determination of Physicochemical Properties

Standard analytical methods are employed to characterize the compound.

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded. Purity can be assessed by the sharpness of the melting point range.[10]

-

Purity Analysis (Gas Chromatography - GC): The purity of the compound is often determined by Gas Chromatography (GC). A solution of the compound is injected into the instrument, where it is vaporized and passed through a column. The retention time and peak area are used to identify and quantify the substance, with purity often specified as >97.0%.[10]

-

pKa Determination: The pKa value, which measures the acidity of the carboxylic acid group, is typically predicted using computational software.[2][11] Experimental determination involves titrating a solution of the acid with a standard base while monitoring the pH. The pH at the half-equivalence point corresponds to the pKa.[18]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. For instance, a ¹H NMR spectrum in CDCl₃ would show characteristic signals for the protons on the cyclobutane ring.[5][19]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[19]

-

Logical Workflow and Applications

This compound is not typically involved in signaling pathways itself but is a critical starting material for synthesizing molecules that are. Its role as a pharmaceutical intermediate is its most significant application.[1][5]

The diagram below illustrates the logical workflow from the synthesis of this compound to its application as a key intermediate in the development of various classes of therapeutic drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound 23761-23-1--Dancheng Huatai Biotechnology Co., Ltd. [htbioth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 23761-23-1 [chemicalbook.com]

- 6. This compound – دیجی متریالز [digimaterials.com]

- 7. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 3-oxo-Cyclobutanecarboxylic acid; 3-oxocyclobutane-1-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound | 23761-23-1 | TCI AMERICA [tcichemicals.com]

- 11. This compound CAS#: 23761-23-1 [m.chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. chembk.com [chembk.com]

- 14. CN103232340A - Synthesis method of this compound - Google Patents [patents.google.com]

- 15. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. brainly.in [brainly.in]

- 17. CN105037130A - Synthesis method of this compound - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. This compound(23761-23-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Oxocyclobutanecarboxylic Acid

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-oxocyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document presents available spectral data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecule's structural characterization.

Introduction

This compound (C₅H₆O₃, CAS No: 23761-23-1) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds.[1][2] Its rigid, four-membered ring structure and bifunctional nature (a ketone and a carboxylic acid) make NMR spectroscopy an essential tool for its characterization. This guide summarizes the known ¹H NMR data and discusses the expected ¹³C NMR spectral features.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for reference in the NMR data tables.

Caption: Chemical Structure of this compound

¹H NMR Spectral Data

The proton NMR spectrum of this compound has been reported in the literature. The data, acquired in deuterochloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.80 | broad singlet (br. s.) | 1H | -COOH |

| 3.43 - 3.51 | multiplet (m) | 2H | -CH₂- (ring) |

| 3.26 - 3.40 | multiplet (m) | 3H | -CH₂- (ring) and -CH- |

Data Interpretation:

-

The signal at a downfield chemical shift of 10.80 ppm is characteristic of a carboxylic acid proton.[3] Its broadness is typical due to hydrogen bonding and exchange.

-

The multiplets in the range of 3.26-3.51 ppm correspond to the five protons on the cyclobutane ring.[3] The overlapping nature of these signals suggests complex spin-spin coupling between the methine proton and the two sets of diastereotopic methylene protons.

¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

| C=O (Ketone) | > 200 | Ketone carbonyl carbons are highly deshielded and typically appear at very low field. |

| C=O (Carboxylic Acid) | 170 - 185 | Carboxylic acid carbonyl carbons are also deshielded, but generally appear upfield from ketone carbonyls.[4] |

| -CH- (Methine) | 40 - 55 | The methine carbon attached to the carboxylic acid group is expected in this range. |

| -CH₂- (Methylene) | 40 - 55 | The methylene carbons adjacent to the ketone and methine groups are also expected in a similar range. |

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring the NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is suitable.[5] A 500 MHz instrument has also been reported for ¹H NMR data acquisition.[3]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A sweep width of approximately 16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 220 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Logical Workflow for NMR Spectral Analysis

Conclusion

This technical guide provides a detailed overview of the available ¹H NMR spectral data and the expected ¹³C NMR characteristics of this compound. The provided experimental protocols and logical workflow offer a practical framework for researchers and scientists working with this compound. While specific experimental ¹³C NMR data remains to be published, the predicted chemical shift ranges serve as a useful reference for spectral assignment. The information compiled herein is intended to support the efficient and accurate structural elucidation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Oxocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors.[1] Its unique strained ring system and bifunctional nature (possessing both a ketone and a carboxylic acid) present distinct challenges and opportunities for analytical characterization. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this important compound. This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, data interpretation, and expected fragmentation patterns.

Molecular Profile

A solid understanding of the fundamental properties of this compound is essential for its analysis.

| Property | Value |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Monoisotopic Mass | 114.0317 g/mol |

| CAS Number | 23761-23-1 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of this compound in complex matrices, offering high sensitivity and selectivity without the need for derivatization.

Experimental Protocol: LC-MS

1. Sample Preparation:

-

Dissolve the sample in a suitable solvent such as a water/acetonitrile mixture.

-

For complex matrices like plasma or reaction mixtures, a protein precipitation or liquid-liquid extraction step may be necessary.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable choice for separating this polar analyte.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids. However, positive ion mode can also be used, and a patent has reported the detection of the protonated molecule [M+H]⁺ at m/z 115.[2]

-

Scan Mode: Full scan mode to identify the molecular ion, followed by tandem MS (MS/MS) for structural confirmation.

-

Collision Energy: Optimize to achieve characteristic fragmentation.

Data Presentation: LC-MS

| Ion | m/z (Expected) | Description |

| [M-H]⁻ | 113.0244 | Deprotonated molecule |

| [M+H]⁺ | 115.0390 | Protonated molecule[2] |

| [M+Na]⁺ | 137.0209 | Sodium adduct |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of the polar carboxylic acid group is typically required to enhance volatility and thermal stability.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (Silylation):

-

Dry the sample completely under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

2. Chromatographic Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

Data Presentation: GC-MS of TMS-Derivatized Compound

| Analyte | Molecular Weight (derivatized) | Key Fragments (m/z) |

| This compound (TMS ester) | 186.27 | 171, 117, 73 |

Fragmentation Pathways

Understanding the fragmentation behavior of this compound is crucial for its identification. Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[3]

Proposed Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of the underivatized molecule is expected to be initiated by ionization of one of the oxygen atoms. The strained cyclobutane ring is prone to cleavage. Key fragmentation pathways for cyclobutanone involve the loss of ethylene (C₂H₄, 28 Da) and ketene (CH₂CO, 42 Da).[4][5][6][7] For carboxylic acids, characteristic losses of the hydroxyl group (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da) are common.[8]

Based on this, the following fragmentation pathways for this compound are proposed:

-

Loss of ethylene (C₂H₄): The molecular ion (m/z 114) can undergo ring cleavage to lose a neutral ethylene molecule, resulting in a fragment at m/z 86.

-

Loss of ketene (CH₂CO): A subsequent loss of ketene from the m/z 86 fragment would lead to a fragment at m/z 44.

-

Loss of hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 97.

-

Loss of carboxyl radical (•COOH): Another characteristic fragmentation of carboxylic acids, resulting in a fragment at m/z 69.

Data Presentation: Predicted EI Fragmentation

| m/z | Proposed Fragment |

| 114 | [C₅H₆O₃]⁺• (Molecular Ion) |

| 97 | [M - •OH]⁺ |

| 86 | [M - C₂H₄]⁺• |

| 69 | [M - •COOH]⁺ |

| 44 | [C₂H₄O]⁺• |

Visualizations

Experimental Workflow

Caption: General workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both LC-MS and GC-MS techniques. LC-MS allows for the direct analysis of the underivatized molecule, providing valuable information on the molecular weight. GC-MS, following derivatization, offers excellent chromatographic separation and detailed structural information through characteristic electron ionization fragmentation. A thorough understanding of the likely fragmentation pathways, particularly the hallmark ring cleavage of the cyclobutane moiety, is essential for the accurate identification and characterization of this important pharmaceutical intermediate. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. This compound | 23761-23-1 [chemicalbook.com]

- 2. CN103232340A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclobutanone [webbook.nist.gov]

- 5. Cyclobutanone [webbook.nist.gov]

- 6. Cyclobutanone [webbook.nist.gov]

- 7. Cyclobutanone | C4H6O | CID 14496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the FT-IR Spectrum of 3-Oxocyclobutanecarboxylic Acid

Introduction

3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1) is a versatile organic intermediate utilized in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its unique molecular structure, featuring a four-membered cyclobutane ring with both a ketone and a carboxylic acid functional group, imparts specific chemical reactivity.[3] Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for the characterization of this molecule, providing definitive confirmation of its functional groups through their characteristic vibrational frequencies. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, a standard experimental protocol for its measurement, and visual representations of the analytical workflow and structure-spectrum correlations.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is dominated by the vibrational modes of its two primary functional groups: the carboxylic acid and the cyclobutanone. The carboxylic acid moiety gives rise to a very broad O-H stretching band and a strong carbonyl (C=O) stretching band. The ketone within the strained cyclobutane ring also contributes a strong carbonyl absorption.

The expected FT-IR absorption bands for this compound are summarized in the table below. These ranges are based on typical values for the respective functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Strong, Very Broad |

| ~2950 | Cycloalkane (C-H) | Stretch | Medium to Weak |

| 1760 - 1690 | Carboxylic Acid (C=O) | Stretch | Strong |

| ~1785 | Cyclobutanone (C=O) | Stretch | Strong |

| 1440 - 1395 | Carboxylic Acid (O-H) | Bend | Medium |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Strong |

| 950 - 910 | Carboxylic Acid (O-H) | Bend (Out-of-Plane) | Broad, Medium |

Key Spectral Features:

-

O-H Stretch: The most prominent feature of the carboxylic acid is the extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹.[4][5] This broadening is a result of extensive intermolecular hydrogen bonding, which is characteristic of carboxylic acids, often existing as hydrogen-bonded dimers.[4][6]

-

C=O Stretch: Two distinct carbonyl stretching absorptions are anticipated. The carboxylic acid C=O stretch typically appears in the 1760-1690 cm⁻¹ region.[4] Due to the ring strain of the four-membered ring, the ketone C=O stretch of the cyclobutanone is expected at a higher frequency, around 1785 cm⁻¹. The combination of these two absorptions may result in a broad, strong band or two resolved peaks in this region.

-

C-O Stretch and O-H Bend: The spectrum will also feature a strong C-O stretching band between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using an ATR-FT-IR spectrometer. This method is often preferred for its simplicity and minimal sample preparation.

I. Objective: To obtain a high-quality FT-IR spectrum of this compound for functional group identification.

II. Materials and Equipment:

-

This compound (solid sample)

-

FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

III. Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum as needed (e.g., baseline correction).

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the expected values for this compound to confirm its identity and purity.

-

-

Cleaning:

-

Raise the press arm and remove the bulk of the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to ensure no sample residue remains for the next measurement.

-

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the molecular structure of this compound and its characteristic infrared absorptions.

References

An In-depth Technical Guide to the Conformational Analysis of the Cyclobutane Ring in 3-Oxocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry, utilized in the synthesis of a wide array of pharmaceutical compounds.[1] Its rigid, puckered four-membered ring offers a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule. A thorough understanding of its conformational preferences is therefore crucial for rational drug design and development. This guide provides a comprehensive analysis of the cyclobutane ring's conformation in this compound, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from computational chemistry.

Introduction: The Puckered Nature of the Cyclobutane Ring

Unlike the planar depiction often used in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would lead to significant torsional strain due to the eclipsing of all eight C-H bonds.[2] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[3][4] This puckering reduces the torsional strain at the expense of a slight increase in angle strain, as the C-C-C bond angles deviate from the ideal 90 degrees of a planar square.[2]

The puckering of the cyclobutane ring results in two distinct positions for substituents: axial and equatorial. These are analogous to the well-known chair conformation of cyclohexane. The substituents in the axial position are perpendicular to the approximate plane of the ring, while those in the equatorial position are in the approximate plane of the ring. The puckered ring can undergo a rapid "ring-flipping" process, where axial and equatorial positions interconvert.

Conformational Preference of this compound

In this compound, the presence of a carbonyl group and a carboxylic acid group significantly influences the conformational equilibrium of the cyclobutane ring. The puckering of the ring aims to minimize steric interactions and optimize electronic effects.

The solid-state conformation of this compound has been determined by X-ray crystallography.[5][6] In the crystal structure, the cyclobutane ring is non-planar, exhibiting a shallow fold of 14.3° along a line connecting the two α-carbons of the ketone group.[6] This puckering leads to a chiral conformation in the solid state.[6]

In solution, the molecule is expected to exist as a rapidly equilibrating mixture of two puckered conformers. The carboxylic acid group can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents with the rest of the ring. Generally, bulky substituents prefer the more sterically accessible equatorial position to avoid unfavorable 1,3-diaxial interactions.

Quantitative Conformational Data

The precise geometric parameters of this compound in the solid state have been determined through X-ray crystallography. This data provides a foundational understanding of the molecule's intrinsic conformational preferences.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| CCDC Number | 722895 | [5] |

| Puckering Angle | 14.3 (1)° | [6] |

| O2—C5—C1—C4 Torsion Angle | 78.70 (14)° | [6] |

| O···O Hydrogen Bond Distance | 2.6392 (12) Å | [6] |

| O—H···O Hydrogen Bond Angle | 175.74 (15)° | [6] |

Note: The puckering angle is defined by the fold along the C2-C4 diagonal.

Experimental and Computational Methodologies

The conformational analysis of cyclobutane derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

-

Methodology: A suitable single crystal of this compound is grown. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density distribution, from which the atomic positions, bond lengths, bond angles, and torsion angles are calculated. In the case of this compound, all hydrogen atoms were located in the electron density difference maps, with the carboxyl hydrogen being refined positionally and the methylene and methine hydrogens placed in geometrically idealized positions.[6]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The coupling constants between protons are dependent on the dihedral angle between them, as described by the Karplus equation.

-

Methodology: A ¹H NMR spectrum of this compound is recorded in a suitable solvent (e.g., CDCl₃).[7] The chemical shifts (δ) and coupling constants (J) are determined from the spectrum. The observed coupling constants are a weighted average of the coupling constants of the individual conformers. By comparing the experimental coupling constants with theoretical values for different conformations, the position of the conformational equilibrium can be estimated. For instance, the ¹H NMR spectrum of synthesized this compound in CDCl₃ shows a broad singlet at δ 10.80 ppm for the carboxylic acid proton, and two multiplets for the ring protons at δ 3.43-3.51 (2H) and δ 3.26-3.40 (3H).[7]

Computational Protocols

4.2.1. Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for predicting the geometry and relative energies of different conformers.

-

Methodology: The structure of this compound is built in a molecular modeling program. The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). A conformational search is performed to identify all low-energy conformers. The relative energies of the conformers are calculated to determine their populations at a given temperature. Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.[8]

Visualizing Conformational Dynamics and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts in the conformational analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Oxocyclobutanecarboxylic acid: hydrogen bonding in a small-ring γ-keto acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103232340A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Ring Strain and Reactivity of 3-Oxocyclobutanecarboxylic Acid

Abstract

This compound is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its utility is derived from the unique combination of a reactive ketone, a carboxylic acid, and a strained four-membered ring. This guide provides a comprehensive technical overview of the inherent ring strain of the cyclobutane core and details the diverse reactivity of its functional groups. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and key transformations, and visual diagrams of reaction pathways to serve as a practical resource for researchers in drug discovery and process development.

Introduction

This compound (CAS: 23761-23-1) is a pivotal intermediate in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its structure, featuring a cyclobutane ring substituted with both a ketone and a carboxylic acid, provides multiple handles for chemical modification.[2] The inherent ring strain of the cyclobutane moiety not only influences its three-dimensional conformation but also imparts enhanced reactivity, making it a valuable scaffold for introducing conformational rigidity and novel exit vectors in drug design. This molecule is a key component in the synthesis of various therapeutic agents, including Janus kinase (JAK) inhibitors, CETP inhibitors, and treatments for autoimmune diseases.[1][3][4][5] This document explores the fundamental principles of its ring strain and provides a detailed examination of its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23761-23-1 | [1][2] |

| Molecular Formula | C₅H₆O₃ | [6] |

| Molecular Weight | 114.10 g/mol | [6] |

| Appearance | White to off-white solid | [2][7] |

| Melting Point | 69-70 °C | [1][7] |

| Water Solubility | Slightly soluble | [2] |

| pKa | 4.35 ± 0.20 (Predicted) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Signals | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.80 (1H, br. s), 3.43-3.51 (2H, m), 3.26-3.40 (3H, m) | [3][8] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 203.14, 180.17, 51.64 (2C), 27.32 (1C) | [8] |

| ESI-MS (m/z) | 115 [M+H]⁺ | [3] |

Ring Strain and Molecular Conformation

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. This strain is a primary driver of the ring's reactivity compared to its acyclic or larger-ring counterparts.

Angle and Torsional Strain

In an idealized planar cyclobutane, the C-C-C bond angles would be 90°. This represents a substantial deviation from the ideal 109.5° angle for sp³-hybridized carbon, leading to significant angle strain .[9][10] If the ring were planar, the hydrogen atoms on adjacent carbons would be fully eclipsed, resulting in high torsional strain .[10][11]

To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[9][11] This folding slightly decreases the C-C-C bond angle to about 88°, marginally increasing angle strain, but it significantly reduces the eclipsing interactions between adjacent C-H bonds.[11][12] The total ring strain energy for cyclobutane is estimated to be approximately 26.3 kcal/mol.[10][12]

Conformation of this compound

X-ray crystallography has shown that the four-membered ring of this compound is non-planar, adopting a shallow fold of 14.3° along the line connecting the two carbons alpha to the ketone.[13] This puckered conformation is a strategy to minimize the inherent strain within the cyclic system. The molecule also adopts a chiral conformation in the solid state due to the rotation of the carboxylic acid group out of the ring's plane of symmetry.[13]

Table 3: Comparative Ring Strain Energies

| Cycloalkane | Total Ring Strain (kcal/mol) | Strain per CH₂ Group (kcal/mol) | Reference |

| Cyclopropane | 27.6 | 9.2 | [10][14] |

| Cyclobutane | 26.3 | 6.6 | [10][12][14] |

| Cyclopentane | 7.4 | 1.5 | [12] |

| Cyclohexane | ~0 (strain-free) | ~0 | [15] |

Reactivity and Synthetic Applications

The reactivity of this compound can be categorized by transformations involving the carboxylic acid, the ketone, or the strained ring itself.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, making it a versatile handle for coupling reactions.

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with carbodiimides) followed by reaction with amines produces amides. This is a common step in synthesizing pharmaceutical derivatives.[1]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.[16]

Reactions at the Ketone Group

The ketone at the 3-position is readily functionalized.

-

Reduction: Selective reduction to the corresponding alcohol (3-hydroxycyclobutanecarboxylic acid) can be achieved using hydride reagents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a C-N bond, providing access to 3-aminocyclobutanecarboxylic acid derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an exocyclic double bond, yielding methylene-cyclobutane derivatives.

Reactions Involving the Ring: Decarboxylation

While β-keto acids are famously prone to decarboxylation, this compound is a γ-keto acid. Decarboxylation is less facile but can be induced, often under acidic conditions at elevated temperatures. The reaction likely proceeds through the formation of an enol intermediate, which then tautomerizes.[17] An innovative continuous process for this acidic decarboxylation step has been developed to improve efficiency and safety in large-scale production.[18]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its practical application. Several routes have been reported in the literature.

Synthesis from Acetone, Bromine, and Malononitrile

This three-step synthesis provides a reliable route to the target compound with good overall yield.[3][4]

Protocol:

-

Step 1: Synthesis of 1,3-dibromoacetone. [3]

-

In a suitable reaction vessel, dissolve acetone in ethanol.

-

Add bromine dropwise at room temperature over 10-16 hours, maintaining the molar ratio of acetone to bromine between 1:1.5 and 1:2.5.

-

After the reaction is complete, remove ethanol, excess acetone, and the generated hydrogen bromide by distillation to obtain crude 1,3-dibromoacetone.

-

-

Step 2: Synthesis of 3,3-dicyanocyclobutanone. [3]

-

To a solution of malononitrile in N,N-dimethylformamide (DMF), add sodium iodide (activator), tetrabutylammonium bromide (TBAB, phase-transfer catalyst), and potassium carbonate.

-

Add the 1,3-dibromoacetone from Step 1 (molar ratio to malononitrile of 1:1.0 to 1:1.5).

-

Stir the mixture at 60-90 °C for 16-24 hours.

-

After cooling, remove the solvent under reduced pressure. The residue is washed with water and extracted with toluene. The organic layer is washed, dried, and concentrated. The crude product is purified by rectification to yield 3,3-dicyanocyclobutanone.

-

-

Step 3: Synthesis of this compound. [3]

-

Suspend 3,3-dicyanocyclobutanone (1.0 eq) in 6M aqueous hydrochloric acid (5-10 eq).

-

Heat the mixture to reflux (70-100 °C) for 16-24 hours.

-

After the reaction is complete, evaporate the mixture to dryness.

-

The residue is taken up in toluene, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation, and the crude product is recrystallized from methyl tert-butyl ether to afford pure this compound (yields reported between 52-92%).[3]

-

Synthesis from Diisopropyl Malonate

This method involves a cyclization followed by hydrolysis and decarboxylation.[19][20][21]

Protocol:

-

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. [19][20]

-

Add N,N-dimethylformamide (DMF) and potassium tert-butoxide to a flask and cool in an ice bath to -5 °C.

-

Slowly add a solution of diisopropyl malonate in DMF over 3 hours.

-

Warm the mixture to 20 °C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and stir for 1 hour.

-

Heat the reaction to 140 °C and maintain for 4 days.

-

After cooling, distill off approximately half of the DMF. Add water and extract four times with n-heptane.

-

Dry the combined organic phases and obtain the product via reduced pressure distillation.

-

-

Step 2: Synthesis of this compound. [19][20]

-

To the product from Step 1, add water and concentrated hydrochloric acid.

-

Heat the mixture to 75-80 °C for 30 hours, then increase the temperature to 102-106 °C and maintain for 120 hours.

-

Distill off approximately two-thirds of the solvent.

-

Extract the remaining solution with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate, concentrate to obtain the crude product, and recrystallize from dichloromethane/n-heptane to yield the final product.

-

Conclusion

This compound stands out as a building block of exceptional value. Its heightened reactivity, a direct consequence of the inherent strain in its four-membered ring, combined with the versatility of its ketone and carboxylic acid functional groups, allows for a vast range of chemical transformations. A thorough understanding of its conformational properties, strain energy, and reaction pathways is essential for leveraging this molecule to its full potential in the design and synthesis of next-generation pharmaceuticals and other complex organic materials. The synthetic protocols provided herein offer a practical guide for its preparation, enabling further exploration of its utility in chemical research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. CN103232340A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. This compound | 23761-23-1 [chemicalbook.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. htbioth.com [htbioth.com]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ring strain - Wikipedia [en.wikipedia.org]

- 13. 3-Oxocyclo-butane-carboxylic acid: hydrogen bonding in a small-ring γ-keto acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]

- 19. CN105037130A - Synthesis method of this compound - Google Patents [patents.google.com]

- 20. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 21. brainly.in [brainly.in]

The Decarboxylation of 3-Oxocyclobutanecarboxylic Acid: A Mechanistic and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the preparation of a wide array of pharmaceutical agents. Its utility often hinges on a crucial decarboxylation reaction, a process that, while common for β-keto acids, warrants a detailed examination within the context of this strained four-membered ring system. This technical guide provides an in-depth analysis of the decarboxylation mechanism of this compound, supported by available quantitative data, detailed experimental protocols for its synthesis and decarboxylation, and visual representations of the underlying chemical transformations.

Core Mechanism of Decarboxylation

The decarboxylation of β-keto acids, including this compound, proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[1][2][3] This process is thermally induced and results in the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone, cyclobutanone.

The generally accepted mechanism involves the following key steps:

-

Intramolecular Proton Transfer: The acidic proton of the carboxylic acid group is transferred to the carbonyl oxygen at the β-position. This occurs through a six-membered ring-like arrangement of atoms.

-

Concerted Electron Movement: Simultaneously with the proton transfer, a cascade of electron shifts occurs. The carbon-carbon bond between the carboxyl group and the α-carbon cleaves, with the electrons forming a new pi bond between the α- and β-carbons. Concurrently, the pi electrons of the carbonyl group move to the oxygen atom.

-

Formation of Enol and Carbon Dioxide: This concerted process results in the formation of carbon dioxide (CO2) and the enol form of cyclobutanone.

-

Keto-Enol Tautomerization: The enol intermediate rapidly tautomerizes to the more thermodynamically stable cyclobutanone.

Quantitative Data

While specific kinetic and thermodynamic data for the decarboxylation of isolated this compound is not extensively reported in the literature, data from analogous β-keto acids and computational studies provide valuable insights. The decarboxylation is generally a first-order reaction.

| Parameter | Value (Compound) | Reference |

| Activation Barrier | 28.6 kcal/mol (Formylacetic acid - theoretical) | |

| 33.2 kcal/mol (Malonic acid - theoretical) | [4] | |

| 26.7 kcal/mol (α,α-dimethylacetoacetic acid - theoretical) | [4] | |

| 23.7 kcal/mol (Acetoacetic acid - experimental) | [5] | |

| Enthalpy of Reaction (ΔH⁰) | -7 kcal/mol (General RCO₂H → RH + CO₂) |

Note: The data presented is for analogous compounds and provides an approximation of the expected values for this compound.

Experimental Protocols

The decarboxylation of this compound is often the final step in its synthesis from various precursors. The following protocols, adapted from patent literature, detail the synthesis of this compound, culminating in a decarboxylation step.

Protocol 1: From Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate[7]

Objective: To synthesize this compound via hydrolysis and decarboxylation.

Materials:

-

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (287.5 g, 1.0 mol)

-

20% Hydrochloric acid (HCl) (750 mL)

-

Diethyl ether (Et₂O)

Procedure:

-

A mixture of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and 20% HCl is stirred under reflux for 60 hours.

-

After cooling to room temperature, the solution is continuously extracted with diethyl ether for 18 hours.

-

The ether is removed under reduced pressure to yield a yellow oil, which crystallizes upon standing.

-

Yield: 111 g (97%) of this compound.[6]

Protocol 2: From 3,3-Dicyanocyclobutanone[8]

Objective: To synthesize this compound via hydrolysis and decarboxylation of a dicyano precursor.

Materials:

-

3,3-Dicyanocyclobutanone (97.1 g, 0.5 mol)

-

6M Hydrochloric acid (HCl) (420 mL)

-

Toluene

-

Methyl tertiary-butyl ether (MTBE)

Procedure:

-

A suspension of 3,3-dicyanocyclobutanone in 6M aqueous HCl is refluxed at 70°C for 24 hours.

-

After the reaction is complete, the mixture is evaporated to dryness.

-

Toluene (500 mL) is added, and the mixture is washed with water (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to obtain the crude product.

-

Recrystallization from methyl tertiary-butyl ether affords the pure product.

-

Yield: 52.5 g (92%) of this compound.[7]

Note: The patent also describes variations in reaction time and temperature (e.g., 90°C for 16-24 hours) that result in similar high yields.

Monitoring the Decarboxylation Reaction

The progress of the decarboxylation of this compound can be monitored by several analytical techniques:

-

Gas Evolution: The rate of CO₂ evolution can be measured using a gas burette or a pressure transducer. This method allows for the determination of reaction kinetics.

-

NMR Spectroscopy: ¹H or ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the cyclobutanone product over time.

-

Gas Chromatography (GC): GC can be employed to quantify the amount of cyclobutanone formed. This technique is particularly useful for determining the reaction yield.

Conclusion

The decarboxylation of this compound is a fundamental transformation that follows the well-established mechanism for β-keto acids, proceeding through a concerted cyclic transition state. While specific quantitative kinetic and thermodynamic data for this particular molecule remain scarce in the public domain, the provided synthetic protocols demonstrate the practical application of this reaction in achieving high yields of the valuable this compound intermediate. Further computational and experimental studies are warranted to fully elucidate the energetic profile of this important reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. CN103232340A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Esterification of 3-Oxocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique strained ring system and bifunctional nature, containing both a ketone and a carboxylic acid, make it a versatile synthon for creating complex molecular architectures.[1] Notably, it is a crucial component in the synthesis of Janus kinase (JAK) inhibitors, among other therapeutics.[1] The esterification of this compound is a fundamental transformation that unlocks its potential for further chemical modification. This technical guide provides a comprehensive overview of the primary methods for the esterification of this important molecule, complete with quantitative data, detailed experimental protocols, and logical diagrams to aid in reaction planning and execution.

Core Esterification Methodologies

The esterification of this compound can be achieved through several established methods, each with its own set of advantages and considerations. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. The most common and effective methods include Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and straightforward method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3] This method is particularly well-suited for the synthesis of simple alkyl esters, such as methyl and ethyl esters, where the alcohol can be used as the solvent to drive the equilibrium towards the product.

Table 1: Fischer-Speier Esterification of this compound

| Ester Product | Alcohol | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Methyl 3-oxocyclobutanecarboxylate | Methanol | Conc. H₂SO₄ | Methanol | Reflux (75°C) | Not specified | 99% | |

| Ethyl 3-oxocyclobutanecarboxylate | Ethanol | Conc. H₂SO₄ (catalytic) | Ethanol | Reflux | ~10 hours | ~85% (typical) | [4] |

Experimental Protocol: Synthesis of Methyl 3-Oxocyclobutanecarboxylate

Materials:

-

This compound (1 g, 8.77 mmol)

-

Methanol (appropriate amount to dissolve the starting material)

-

Concentrated sulfuric acid (0.2 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Slowly add concentrated sulfuric acid dropwise to the solution.

-

Heat the reaction mixture to reflux at 75°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and quench the reaction by the careful addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol by distillation under reduced pressure.

-

Extract the resulting residue with ethyl acetate and water.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate as a colorless oil. (Expected yield: ~1.1 g, 99%).

Logical Workflow for Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification

For substrates that are sensitive to strong acidic conditions, Steglich esterification offers a mild and effective alternative.[5][6][7] This method utilizes a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][8] The reaction is generally performed at room temperature in an aprotic solvent like dichloromethane (DCM).[5] This method is particularly advantageous for the synthesis of esters from sterically hindered alcohols, including tertiary alcohols like tert-butanol.[6][9]

Table 2: Steglich Esterification of this compound (Representative Conditions)

| Ester Product | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| tert-Butyl 3-oxocyclobutanecarboxylate | tert-Butanol | DCC | DMAP | Dichloromethane | 0°C to RT | 3 - 12 hours | >90 (typical) | [4] |

| Isopropyl 3-oxocyclobutanecarboxylate | Isopropanol | EDC | DMAP | Dichloromethane | Room Temp. | ~24 hours | Good (typical) | |

| Ethyl 3-oxocyclobutanecarboxylate | Ethanol | DCC | DMAP | Dichloromethane | Room Temp. | 3 - 12 hours | >90 (typical) | [4] |

Experimental Protocol: Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate via Steglich Esterification

Materials:

-

This compound (1.0 eq)

-

tert-Butanol (1.2 - 3.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound, tert-butanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add DCC to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl ester.[10]

Logical Workflow for Steglich Esterification

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for esterification that proceeds under mild, neutral conditions.[11][12] It is particularly useful for the esterification of secondary alcohols with inversion of stereochemistry.[12] The reaction involves a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Table 3: Mitsunobu Reaction for the Esterification of this compound (Representative Conditions)

| Ester Product | Alcohol | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Isopropyl 3-oxocyclobutanecarboxylate | Isopropanol | PPh₃, DIAD | THF | 0°C to RT | 6 - 8 hours | Good to Excellent (typical) | [4][13] |

| Benzyl 3-oxocyclobutanecarboxylate | Benzyl alcohol | PPh₃, DEAD | THF | 0°C to RT | Several hours | Good to Excellent (typical) | [4] |

Experimental Protocol: Synthesis of an Ester via Mitsunobu Reaction

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., Isopropanol) (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate or Dichloromethane

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of this compound and the alcohol in anhydrous THF, add triphenylphosphine.[13]

-

Cool the mixture to 0°C in an ice bath.[13]

-

Slowly add DIAD dropwise to the cooled solution.[13]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.[13]

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct and to isolate the desired ester.[13]

Logical Workflow for Mitsunobu Reaction

Caption: Workflow for Mitsunobu Reaction.

Potential Side Reactions: Decarboxylation

A key consideration in the chemistry of this compound and other β-keto acids is the potential for decarboxylation. This reaction is the loss of carbon dioxide from the carboxylic acid moiety and is typically promoted by heat. The reaction proceeds through a cyclic transition state, leading to an enol intermediate which then tautomerizes to the corresponding ketone, in this case, cyclobutanone.

Decarboxylation is more facile under acidic conditions and at elevated temperatures.[8] While basic conditions can also induce decarboxylation, the reaction is often less clean and can lead to a mixture of products.[4] Therefore, when performing esterifications, particularly under acidic conditions with heating, it is crucial to carefully control the reaction temperature and time to minimize this unwanted side reaction. The stability of the 3-oxocyclobutane ring is generally good under many esterification conditions, but harsh, prolonged heating should be avoided.

Application in Pharmaceutical Synthesis: A Workflow Example

The esters of this compound are valuable intermediates in the synthesis of complex pharmaceutical agents. For instance, they are utilized in the synthesis of Tofacitinib, a JAK inhibitor used to treat rheumatoid arthritis. The following diagram illustrates a simplified workflow where an ester of this compound could be a key starting material in a multi-step synthesis of a JAK inhibitor.

Synthetic Workflow towards a JAK Inhibitor

Caption: Simplified workflow for JAK inhibitor synthesis.

Conclusion

The esterification of this compound is a critical transformation for its application in pharmaceutical and fine chemical synthesis. This guide has detailed the most effective methods for this conversion: Fischer-Speier esterification for simple esters, and the milder Steglich and Mitsunobu reactions for more sensitive or sterically demanding substrates. By understanding the reaction conditions, potential side reactions like decarboxylation, and the context of their application in larger synthetic workflows, researchers and drug development professionals can effectively utilize this versatile building block to advance their synthetic endeavors. The provided protocols and diagrams serve as a practical resource for the successful synthesis of a wide range of 3-oxocyclobutanecarboxylate esters.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103232340A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

Amide Bond Formation with 3-Oxocyclobutanecarboxylic Acid: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis of 3-oxocyclobutanecarboxamides, key building blocks in modern medicinal chemistry, with a focus on their application in the development of Janus Kinase (JAK) inhibitors.

Introduction

3-Oxocyclobutanecarboxylic acid is a versatile building block in organic synthesis, prized for its unique strained ring system and bifunctional nature. Its derivatives, particularly 3-oxocyclobutanecarboxamides, are increasingly incorporated into drug candidates to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the amide bond formation with this compound, with a particular focus on its application in the synthesis of targeted therapeutics like Janus Kinase (JAK) inhibitors.

Amide Bond Formation: Strategies and Protocols

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. Several coupling reagents have been successfully employed for the synthesis of 3-oxocyclobutanecarboxamides. The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the process.

Common Coupling Reagents

A variety of reagents are available for amide bond formation, each with its own advantages and disadvantages. The most commonly used classes of coupling reagents include carbodiimides, uronium/aminium salts, and phosphonium salts.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | EDC (EDCI), DCC, DIC | Cost-effective and widely used. EDC is water-soluble, simplifying byproduct removal. Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency.[1] |

| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly efficient with fast reaction times.[2] Generate highly reactive activated esters in situ. HATU is known for low rates of epimerization. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency with low risk of racemization. Byproducts are generally not carcinogenic. |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of 3-oxocyclobutanecarboxamides. Below are representative procedures for common coupling methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective approach for amide bond formation.

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)